
3-Nitrophenyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrophenyl decanoate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by a nitro group attached to a phenyl ring, which is further esterified with a decanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitrophenyl decanoate can be synthesized through the esterification of 3-nitrophenol with decanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenyl decanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3-nitrophenol and decanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 3-Nitrophenol and decanoic acid.
Reduction: 3-Aminophenyl decanoate.
Substitution: Various substituted phenyl decanoates depending on the nucleophile used.
Scientific Research Applications
3-Nitrophenyl decanoate has several applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of esterases and lipases.
Biology: It serves as a model compound to investigate the mechanisms of enzyme-catalyzed hydrolysis and other biochemical reactions.
Medicine: Research on its derivatives may lead to the development of new pharmaceuticals with specific biological activities.
Industry: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 3-nitrophenyl decanoate primarily involves its interaction with enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the formation of 3-nitrophenol and decanoic acid. The catalytic mechanism typically involves the formation of a tetrahedral intermediate, followed by the cleavage of the ester bond and release of the products .
Comparison with Similar Compounds
Similar Compounds
- p-Nitrophenyl decanoate
- m-Nitrophenyl decanoate
- p-Nitrophenyl acetate
- p-Nitrophenyl butyrate
Comparison
3-Nitrophenyl decanoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with enzymes. Compared to p-nitrophenyl decanoate, the meta position of the nitro group in this compound may result in different steric and electronic effects, affecting its chemical behavior and enzymatic hydrolysis rates .
Properties
CAS No. |
61063-38-5 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
(3-nitrophenyl) decanoate |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-12-16(18)21-15-11-9-10-14(13-15)17(19)20/h9-11,13H,2-8,12H2,1H3 |
InChI Key |
DUSNZVOKUGGFJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)
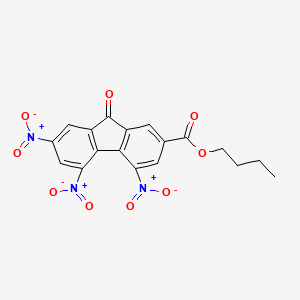
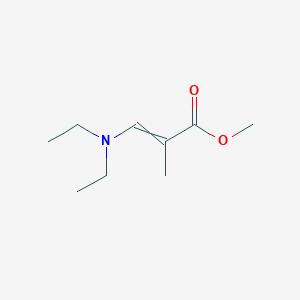
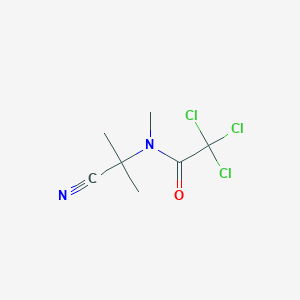
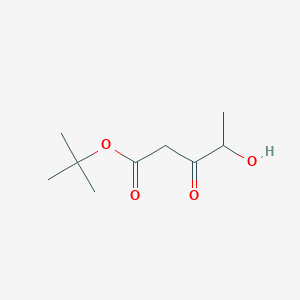
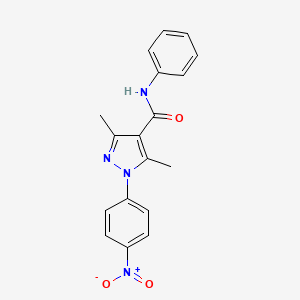
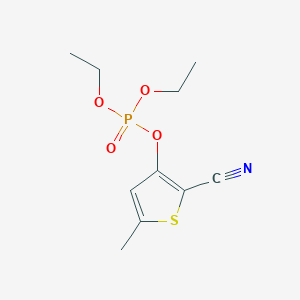
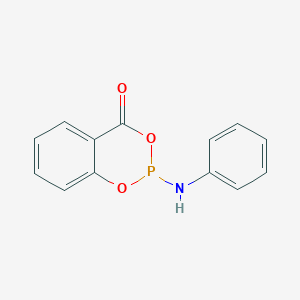
![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)
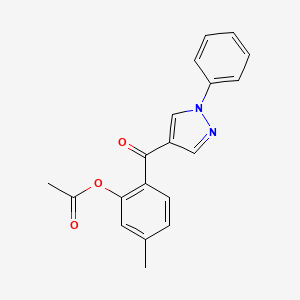
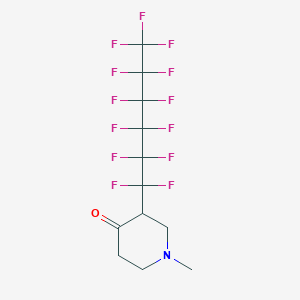
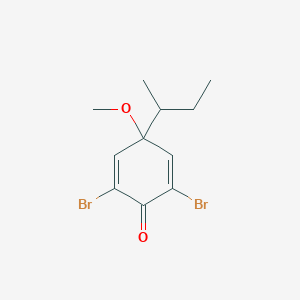
![Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14583433.png)
